Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety and efficacy of Elagolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, with other therapeutic alternatives for the management of endometriosis and uterine fibroids. The data presented is compiled from long-term extension studies to inform research and drug development in women's health.
Executive Summary
Elagolix has demonstrated sustained efficacy and a manageable safety profile in long-term extension studies for both endometriosis-associated pain and heavy menstrual bleeding associated with uterine fibroids. As a GnRH antagonist, Elagolix offers a distinct mechanism of action compared to GnRH agonists, avoiding an initial symptom flare. However, hypoestrogenic side effects, such as bone mineral density (BMD) loss and hot flushes, are key considerations for long-term use. This guide provides a comparative analysis of Elagolix against other hormonal therapies, including GnRH agonists, other GnRH antagonists, selective progesterone receptor modulators (SPRMs), progestins, and combined oral contraceptives (COCs), to highlight the relative benefits and drawbacks of each therapeutic approach.
Elagolix: Long-Term Safety and Efficacy Data
The long-term clinical development of Elagolix has been evaluated in several key extension studies, providing data for up to 12 months of continuous treatment.
For Endometriosis-Associated Pain
The ELARIS Endometriosis (EM)-III and -IV were extension studies of two 6-month, double-blind, placebo-controlled Phase 3 trials, evaluating an additional 6 months of treatment with Elagolix.[1][2][3][4][5][6]
Efficacy:
Data from these studies demonstrated sustained reductions in dysmenorrhea (painful periods), nonmenstrual pelvic pain (NMPP), and dyspareunia (painful intercourse) over 12 months.[1][2][3][4][5][6]
Table 1: Responder Rates in Elagolix ELARIS EM-III & EM-IV Extension Studies (12 Months)
| Efficacy Endpoint | Elagolix 150 mg once daily | Elagolix 200 mg twice daily |
| Dysmenorrhea Responders | 50.8% - 52.1%[4][5] | 75.9% - 78.1%[4][5] |
| Nonmenstrual Pelvic Pain Responders | 66.4% - 67.8%[4][5] | 67.2% - 69.1%[4][5] |
| Dyspareunia Responders | 45.2% - 45.9%[4][5] | 58.1% - 60.0%[4][5] |
Safety:
The most common adverse event was hot flush.[1][2][3][4][5] Decreases in bone mineral density (BMD) and increases in lipids were observed, consistent with reduced estrogen levels.[1][2][3][4][5] No new safety concerns were identified with long-term use.[1][2][3]
For Heavy Menstrual Bleeding with Uterine Fibroids
The ELARIS UF-EXTEND study evaluated the long-term safety and efficacy of Elagolix for up to 12 months in women with uterine fibroids.[7][8][9][10][11]
Efficacy:
The study showed that Elagolix, particularly in combination with add-back therapy, significantly reduced heavy menstrual bleeding.[7][8][9][10][11]
Table 2: Efficacy of Elagolix in ELARIS UF-EXTEND Study (12 Months)
| Efficacy Endpoint | Elagolix 300 mg twice daily with add-back therapy |
| Clinical Response Rate (HMB) | 87.9%[10][11] |
Clinical response was defined as menstrual blood loss volume of less than 80 mL and a 50 percent or greater reduction from baseline.
Safety:
The safety profile was consistent with the pivotal Phase 3 studies, with no new safety signals identified.[10][11] The most frequent adverse events included hot flush, night sweats, nausea, and headache.[9] Reductions in BMD were observed, but were less pronounced in the group receiving add-back therapy.[9]
Comparative Analysis with Alternative Therapies
An objective comparison of Elagolix with other long-term treatments for endometriosis and uterine fibroids is crucial for informed clinical and research decisions. It is important to note that direct head-to-head long-term comparative trials are limited, and much of the comparative data is inferred from separate studies.[12][13][14][15][16]
GnRH Agonists (e.g., Leuprolide Acetate)
Mechanism of Action:
GnRH agonists initially stimulate the pituitary gland, causing a "flare" in hormone levels, followed by downregulation of GnRH receptors, leading to profound suppression of estrogen and progesterone.[1][3][17][18][19][20][21]
Efficacy:
GnRH agonists are highly effective in reducing pain and bleeding symptoms.[13][22][23]
Safety:
Long-term use is associated with significant hypoestrogenic side effects, including substantial bone mineral density loss, hot flushes, and vaginal dryness.[13] Add-back therapy is often required to mitigate these effects.[13]
Comparison with Elagolix:
Elagolix, as a GnRH antagonist, has a rapid onset of action without the initial flare effect seen with agonists.[24] The dose-dependent nature of Elagolix allows for modulation of estrogen suppression, potentially offering a better-tolerated side effect profile compared to the profound suppression of GnRH agonists.[12] Some evidence suggests that hot flushes may be less severe with Elagolix compared to leuprolide acetate.[13]
Other Oral GnRH Antagonists (e.g., Relugolix, Linzagolix)
Mechanism of Action:
Similar to Elagolix, these agents competitively block GnRH receptors in the pituitary gland, leading to a rapid and dose-dependent reduction in sex hormones.[25][26]
Efficacy:
Studies have shown that relugolix and linzagolix are effective in reducing heavy menstrual bleeding in uterine fibroids and pain in endometriosis.[2][23][26][27][28][29][30][31][32] Long-term extension studies for relugolix have demonstrated sustained efficacy for up to 52 weeks.[2][27][31]
Safety:
The safety profiles are similar to Elagolix, with hypoestrogenic effects such as hot flushes and bone density loss being the primary concerns.[2][26][27][28][29][31] Add-back therapy is often co-formulated or recommended to mitigate these side effects.[2][25][28]
Comparison with Elagolix:
All oral GnRH antagonists offer the advantage of oral administration and avoidance of a flare-up. The choice between them may depend on specific dosing regimens, the integration of add-back therapy, and long-term safety data as it becomes more available.[24]
Selective Progesterone Receptor Modulators (SPRMs) (e.g., Ulipristal Acetate)
Mechanism of Action:
SPRMs exert both agonistic and antagonistic effects on the progesterone receptor in a tissue-selective manner.[1][7][33] In uterine fibroids, they inhibit cell proliferation and induce apoptosis.[33]
Efficacy:
Long-term intermittent use of ulipristal acetate has been shown to effectively control bleeding and reduce fibroid volume.[2][5][6][33][34][35][36][37][38][39]
Safety:
Concerns about rare but serious liver injury have led to restrictions on its use in some regions. Endometrial changes are also a noted effect.[2]
Comparison with Elagolix:
Ulipristal acetate offers a different mechanism of action that directly targets progesterone receptors. Its use is primarily for uterine fibroids. The risk of liver injury is a significant differentiating safety concern compared to Elagolix.
Progestins (e.g., Dienogest)
Mechanism of Action:
Progestins inhibit ovulation and cause decidualization and atrophy of endometrial tissue.[24][34][40][41][42]
Efficacy:
Dienogest has demonstrated long-term efficacy in reducing endometriosis-associated pain.[3][9][17][20][22][25][27][37][43]
Safety:
Common side effects include irregular bleeding, headache, and mood changes.[3][43] The impact on bone mineral density is generally considered minimal compared to GnRH analogues.[9]
Comparison with Elagolix:
Progestins are a well-established first- or second-line treatment for endometriosis. They do not induce a profound hypoestrogenic state like GnRH antagonists, which may be an advantage for patients concerned about bone health and menopausal-like side effects. However, breakthrough bleeding can be a significant issue.
Combined Oral Contraceptives (COCs)
Mechanism of Action:
COCs suppress ovulation and reduce menstrual flow, thereby alleviating endometriosis-related pain.[10][18][36][44]
Efficacy:
COCs are a common first-line treatment for endometriosis-associated pain, although high-quality evidence from long-term studies is limited.[11][29][31][41][44][45]
Safety:
COCs have a well-established long-term safety profile, but are associated with risks such as venous thromboembolism, particularly in susceptible individuals.[45]
Comparison with Elagolix:
COCs are a less targeted approach compared to Elagolix and may not be effective for all women. Elagolix may be an option for women who do not respond to or cannot tolerate COCs.
Experimental Protocols
Elagolix Extension Studies (General Methodology)
The ELARIS extension studies (EM-III, EM-IV, and UF-EXTEND) were multicenter, randomized, double-blind (for the initial phase) studies.[4][5][7][9][40][46]
-
Participants: Premenopausal women aged 18-49 with a confirmed diagnosis of endometriosis or uterine fibroids who had completed a preceding 6-month pivotal trial.[40]
-
Intervention: Participants who were on Elagolix in the pivotal studies continued their assigned dose. Those on placebo were randomized to receive one of the Elagolix doses.
-
Primary Endpoints:
-
Endometriosis: The proportion of responders based on clinically meaningful reductions in dysmenorrhea and nonmenstrual pelvic pain scores, with stable or decreased analgesic use.[4][5]
-
Uterine Fibroids: The proportion of women with a reduction in menstrual blood loss volume to less than 80 mL and a 50% or greater reduction from baseline.[7][8]
-
Safety Assessments: Included monitoring of adverse events, clinical laboratory tests, and assessments of bone mineral density and endometrial health.[4][7]
-
Statistical Analysis: The power of the extension studies was based on the comparison to placebo in the initial 6-month trials, with an expected dropout rate.[4]
Signaling Pathways and Experimental Workflows
Mechanism of Action Diagrams
// Nodes
Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"];
Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4", fontcolor="#202124"];
Ovaries [label="Ovaries", fillcolor="#F1F3F4", fontcolor="#202124"];
GnRH [label="GnRH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Elagolix [label="Elagolix\n(GnRH Antagonist)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
GnRHR [label="GnRH Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
LH_FSH [label="LH & FSH", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"];
Estrogen_Progesterone [label="Estrogen &\nProgesterone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Endometriosis_Fibroids [label="Endometriosis/\nUterine Fibroids", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Hypothalamus -> GnRH [label=" releases"];
GnRH -> GnRHR [label=" binds to"];
Elagolix -> GnRHR [label=" blocks", style=dashed, color="#EA4335"];
GnRHR -> Pituitary [style=invis];
Pituitary -> LH_FSH [label=" releases"];
LH_FSH -> Ovaries [label=" stimulates"];
Ovaries -> Estrogen_Progesterone [label=" produce"];
Estrogen_Progesterone -> Endometriosis_Fibroids [label=" stimulate growth"];
// Positioning
{rank=same; Hypothalamus; Elagolix;}
{rank=same; Pituitary;}
{rank=same; Ovaries;}
{rank=same; Endometriosis_Fibroids;}
}
.dot
Caption: Elagolix (GnRH Antagonist) Signaling Pathway.
// Nodes
Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"];
Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4", fontcolor="#202124"];
Ovaries [label="Ovaries", fillcolor="#F1F3F4", fontcolor="#202124"];
GnRH_Agonist [label="GnRH Agonist\n(e.g., Leuprolide)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
GnRHR [label="GnRH Receptor", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
Initial_Flare [label="Initial Flare:\nIncreased LH & FSH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Downregulation [label="Receptor\nDownregulation", shape=box, style="dashed", fillcolor="#F1F3F4", fontcolor="#202124"];
Suppression [label="Suppressed\nLH & FSH", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"];
Reduced_Hormones [label="Reduced Estrogen &\nProgesterone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Endometriosis_Fibroids [label="Endometriosis/\nUterine Fibroids", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
GnRH_Agonist -> GnRHR [label=" continuously\nstimulates"];
GnRHR -> Pituitary [style=invis];
Pituitary -> Initial_Flare [label=" initial release"];
Initial_Flare -> Downregulation [style=dashed];
Downregulation -> Suppression [label=" leads to"];
Suppression -> Ovaries [label=" reduced\nstimulation"];
Ovaries -> Reduced_Hormones [label=" reduced\nproduction"];
Reduced_Hormones -> Endometriosis_Fibroids [label=" reduced\nstimulation"];
// Positioning
{rank=same; Hypothalamus; GnRH_Agonist;}
{rank=same; Pituitary;}
{rank=same; Ovaries;}
{rank=same; Endometriosis_Fibroids;}
}
.dot
Caption: GnRH Agonist Signaling Pathway.
// Nodes
Pivotal_Trial [label="6-Month Pivotal Trial\n(Elagolix vs. Placebo)"];
Eligibility [label="Eligibility Assessment for\nExtension Study"];
Extension_Enrollment [label="Enrollment in\nExtension Study"];
Treatment_Phase [label="6-Month Extension\nTreatment Phase"];
Elagolix_Arm [label="Continue Elagolix\n(Same Dose)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Placebo_Arm [label="Randomized to\nElagolix Dose", fillcolor="#FBBC05", fontcolor="#202124"];
Follow_Up [label="12-Month Post-Treatment\nFollow-Up"];
Efficacy_Assessment [label="Efficacy Assessment\n(Pain/Bleeding Scores)", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"];
Safety_Assessment [label="Safety Assessment\n(BMD, AEs, Labs)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Pivotal_Trial -> Eligibility;
Eligibility -> Extension_Enrollment;
Extension_Enrollment -> Treatment_Phase;
Treatment_Phase -> Elagolix_Arm;
Treatment_Phase -> Placebo_Arm;
Elagolix_Arm -> Follow_Up;
Placebo_Arm -> Follow_Up;
Treatment_Phase -> Efficacy_Assessment [style=dashed];
Treatment_Phase -> Safety_Assessment [style=dashed];
Follow_Up -> Safety_Assessment [style=dashed];
}
.dot
Caption: Elagolix Extension Study Workflow.
Conclusion
Long-term data from extension studies confirm that Elagolix is an effective and generally well-tolerated option for the management of endometriosis-associated pain and heavy menstrual bleeding due to uterine fibroids for up to 12 months. Its oral administration and lack of an initial symptom flare present advantages over GnRH agonists. The primary long-term safety considerations are the hypoestrogenic effects, particularly the impact on bone mineral density, which can be partially mitigated with add-back therapy.
The selection of a long-term medical therapy should be individualized, taking into account the patient's symptoms, treatment goals, desire for fertility, and the specific efficacy and safety profiles of each available agent. While direct long-term comparative data is still emerging, this guide provides a framework for evaluating Elagolix in the context of other established and novel therapies. Further head-to-head trials are warranted to definitively establish the comparative long-term safety and efficacy of these treatments.
References
- 1. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]
- 8. Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of long-term efficacy and safety of dienogest in patients with chronic cyclic pelvic pain associated with endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of combined oral contraceptives in patients with endometriosis [ouci.dntb.gov.ua]
- 11. Modern combined oral contraceptives for treatment of pain associated with endometriosis | Cochrane [cochrane.org]
- 12. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. community.the-hospitalist.org [community.the-hospitalist.org]
- 14. becarispublishing.com [becarispublishing.com]
- 15. Comparison Elagolix vs Depot Leuprolide Prior to Frozen Embryo Transfers in Patients With Endometriosis | Clinical Research Trial Listing [centerwatch.com]
- 16. ASRM 2020 Virtual Scientific Congress & Expo [asrm.confex.com]
- 17. Long-term treatment for endometriosis with dienogest: efficacy, side effects and tolerability: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. Endometriosis Medication: Oral Contraceptives, Progestational Agents, Gonadotropin-Releasing Hormone Analogs, Gonadotropin Releasing Hormone Antagonists, Antigonadotropic Agents, Aromatase Inhibitors [emedicine.medscape.com]
- 19. rep.bioscientifica.com [rep.bioscientifica.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. droracle.ai [droracle.ai]
- 22. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 26. Safety and efficacy of relugolix combination therapy in symptomatic uterine fibroids - Facts, Views and Vision in ObGyn [fvvo.eu]
- 27. A plain language summary of the long-term relugolix combination therapy study for uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Long-term Relugolix Combination Therapy for Symptomatic Uterine Leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Effect of Elagolix Exposure on Clinical Efficacy End Points in Phase III Trials in Women With Endometriosis‐Associated Pain: An Application of Markov Model - PMC [pmc.ncbi.nlm.nih.gov]
- 33. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 34. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 35. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 36. droracle.ai [droracle.ai]
- 37. esmya.com [esmya.com]
- 38. Long-term treatment of uterine fibroids with ulipristal acetate ☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Clinical utility of ulipristal acetate for the treatment of uterine fibroids: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 40. A progestin isn't a progestin: dienogest for endometriosis as a blueprint for future research - Review as a contribution for discussion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. m.youtube.com [m.youtube.com]
- 42. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]
- 43. tandfonline.com [tandfonline.com]
- 44. austinpublishinggroup.com [austinpublishinggroup.com]
- 45. Cost-effectiveness of elagolix versus leuprolide acetate for treating moderate-to-severe endometriosis pain in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 46. Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]